molecular formula C14H11BrN2O4 B12527414 4-(Bromomethyl)-4'-methyl-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-53-4

4-(Bromomethyl)-4'-methyl-3,3'-dinitro-1,1'-biphenyl

Cat. No.: B12527414
CAS No.: 827340-53-4
M. Wt: 351.15 g/mol
InChI Key: UJUDVLLKXYXMQG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group and a methyl group on the biphenyl structure, along with two nitro groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of 4-methylbiphenyl using N-bromosuccinimide in the presence of a radical initiator. This step introduces the bromomethyl group. The subsequent nitration of the bromomethylated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the final product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in the bromination and nitration steps .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of azide or nitrile derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in their structure and function. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The overall effect of the compound depends on the specific context and target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Contains a bromomethyl group and a carboxylic acid group.

    4-Bromobenzaldehyde: Contains a bromomethyl group and an aldehyde group.

    4-Methyl-3-nitrobenzoic acid: Contains a methyl group and a nitro group.

Uniqueness

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl is unique due to the specific combination of bromomethyl, methyl, and nitro groups on the biphenyl structure.

Properties

CAS No.

827340-53-4

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

4-[4-(bromomethyl)-3-nitrophenyl]-1-methyl-2-nitrobenzene

InChI

InChI=1S/C14H11BrN2O4/c1-9-2-3-10(6-13(9)16(18)19)11-4-5-12(8-15)14(7-11)17(20)21/h2-7H,8H2,1H3

InChI Key

UJUDVLLKXYXMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)CBr)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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